molecular formula C8H9FN2O B1341273 3-Fluoro-4-methylbenzohydrazide CAS No. 953735-01-8

3-Fluoro-4-methylbenzohydrazide

Cat. No. B1341273
CAS RN: 953735-01-8
M. Wt: 168.17 g/mol
InChI Key: IJKHDRBSWLCCDJ-UHFFFAOYSA-N
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Description

3-Fluoro-4-methylbenzohydrazide (3FMBH) is a hydrazide compound with a wide range of applications in chemical synthesis and in scientific research. It is a versatile reagent used in the synthesis of various compounds, such as heterocycles, amines, and polymers. In addition, 3FMBH is also used in the synthesis of pharmaceuticals and other bioactive compounds. It has been shown to have a number of biochemical and physiological effects.

Scientific Research Applications

Synthesis of Metal-Organic Frameworks (MOFs)

Benzohydrazides are known to be used in the synthesis of mixed organic–inorganic architectures, particularly in the assembly of metal-centered building units with organic linkers. This application is crucial in the development of MOFs, which have a variety of uses including gas storage, separation, and catalysis .

Nonlinear Optical Materials

Compounds like 3-Fluoro-4-methylbenzohydrazide can be analyzed for their nonlinear optical properties using quantum chemistry calculations. These properties are significant for applications in photonics and telecommunications .

Biological Activities

Benzohydrazide derivatives exhibit a broad range of biological activities, including anticancer, antimicrobial, anticonvulsant, antioxidant, and anti-inflammatory properties. These make them valuable for pharmaceutical research and drug development .

Cancer Research

Specific benzohydrazides have been evaluated for their anticancer potentials against various cancer cell lines, making them important compounds in cancer research and therapy .

Epidermal Growth Factor Receptor (EGFR) Kinase Inhibition

Some benzohydrazide derivatives have been synthesized as potential EGFR kinase inhibitors. Their biological activities as potential antiproliferative agents have been evaluated, which is significant in the treatment of cancers such as lung cancer .

Molecular Docking Studies

Benzohydrazides can be used in molecular docking studies to evaluate ligand binding and assess potential drug candidates’ efficacy and binding site interactions. This application is vital in drug design and discovery processes .

properties

IUPAC Name

3-fluoro-4-methylbenzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9FN2O/c1-5-2-3-6(4-7(5)9)8(12)11-10/h2-4H,10H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJKHDRBSWLCCDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NN)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluoro-4-methylbenzohydrazide

CAS RN

953735-01-8
Record name 3-fluoro-4-methylbenzohydrazide
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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